Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI): is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the carbonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine to facilitate the substitution reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a sulfoxide or sulfone derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of enzymes involved in cancer cell metabolism, such as PDK1 and LDHA. These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, making the compound a potential candidate for cancer therapy .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence .
Wirkmechanismus
The mechanism of action of Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) involves its interaction with specific molecular targets. For example, as an inhibitor of PDK1 and LDHA, the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition disrupts the metabolic pathways in cancer cells, leading to reduced cell proliferation and increased cell death .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-3-carbonyl chloride: Another derivative of benzo[b]thiophene with a similar structure but different functional groups.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile: A related compound with a nitrile group instead of a carbonyl chloride group.
Uniqueness: Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
106051-05-2 |
---|---|
Molekularformel |
C10H11ClOS |
Molekulargewicht |
214.707 |
IUPAC-Name |
4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carbonyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-10(9(11)12)5-2-3-8-7(10)4-6-13-8/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
APWVXIUQFJZLKU-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2=C1C=CS2)C(=O)Cl |
Synonyme |
Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.